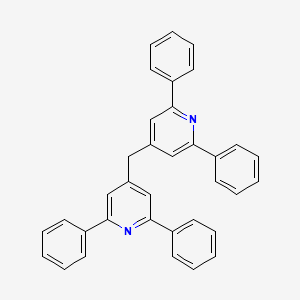
1-Methyl-1,3,3-triphenylindane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-甲基-1,3,3-三苯基茚满是一种属于茚满家族的有机化合物,其特征在于一个稠合环系,其中连接了三个苯基
准备方法
合成路线和反应条件: 1-甲基-1,3,3-三苯基茚满可以通过选定苯基化的烷醇的分子内傅克烷基化反应合成。 该反应涉及用催化剂(如三氯化铝 (AlCl3) 在硝基甲烷 (CH3NO2)、磷酸 (H3PO4) 或聚磷酸 (PPA) 中)处理 2-甲基-4,4,4-三苯基-2-丁醇,并在不同的条件下进行 .
工业生产方法: 虽然关于 1-甲基-1,3,3-三苯基茚满的具体工业生产方法的文献并不多,但傅克烷基化方法为其合成提供了一种可扩展的方法。催化剂和反应条件的选择可以针对大规模生产进行优化。
化学反应分析
反应类型: 1-甲基-1,3,3-三苯基茚满会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化衍生物。
还原: 还原反应可以用来修饰苯基或茚满环。
取代: 亲电和亲核取代反应可以在苯环或茚满核心上发生。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用还原剂,例如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 在适当条件下使用卤素 (Cl2, Br2) 或亲核试剂 (NH3, OH-) 等试剂。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会生成醌,而还原可能会生成氢衍生物。
科学研究应用
1-甲基-1,3,3-三苯基茚满在科学研究中有多种应用:
化学: 它可以用作合成更复杂有机分子的前体,并用于研究反应机理。
生物学: 该化合物的衍生物因其潜在的生物活性而受到研究,包括抗菌和抗癌活性。
医学: 研究探索它在开发具有独特治疗效果的新药中的应用。
作用机制
1-甲基-1,3,3-三苯基茚满发挥其作用的机制涉及与分子靶标和途径的相互作用。该化合物可以充当电子给体或受体,影响氧化还原反应并稳定反应性中间体。
类似化合物:
- 1,1-二甲基-3-苯基茚满
- 3,3-二甲基-1,1-二苯基茚满
- 1-甲基-1,3-二苯基茚满
- 1,1,3-三苯基茚满
独特性: 1-甲基-1,3,3-三苯基茚满因其独特的取代模式而独一无二,这种模式赋予其独特的化学和物理性质。 与它的类似物相比,它提供了不同的反应性特征和在研究和工业中具有多种应用的潜力 .
相似化合物的比较
- 1,1-Dimethyl-3-phenylindane
- 3,3-Dimethyl-1,1-diphenylindane
- 1-Methyl-1,3-diphenylindane
- 1,1,3-Triphenylindane
Uniqueness: 1-Methyl-1,3,3-triphenylindane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a different reactivity profile and potential for diverse applications in research and industry .
属性
CAS 编号 |
19303-32-3 |
|---|---|
分子式 |
C28H24 |
分子量 |
360.5 g/mol |
IUPAC 名称 |
1-methyl-1,3,3-triphenyl-2H-indene |
InChI |
InChI=1S/C28H24/c1-27(22-13-5-2-6-14-22)21-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)26-20-12-11-19-25(26)27/h2-20H,21H2,1H3 |
InChI 键 |
NHZVDEWMDVTVLX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711166.png)
![[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate](/img/structure/B11711173.png)

![2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11711181.png)
![3-[(2,2-Difluoroethoxy)methyl]aniline](/img/structure/B11711190.png)
![1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium](/img/structure/B11711196.png)
![N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11711205.png)



![N-{4-[(4E)-4-benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11711229.png)

![N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide](/img/structure/B11711255.png)
